![molecular formula C24H26ClNO4S2 B5321332 (5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5321332.png)
(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one” is a synthetic organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a complex structure with multiple functional groups, including a thiazolidinone ring, a benzylidene moiety, and various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:
Formation of the thiazolidinone ring: This can be achieved through the reaction of a suitable thiourea derivative with an α-haloketone under basic conditions.
Introduction of the benzylidene moiety: This step involves the condensation of the thiazolidinone intermediate with an appropriate aldehyde or ketone in the presence of a base, such as sodium hydroxide or potassium carbonate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The thiazolidinone ring and other functional groups can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the benzylidene moiety or other functional groups can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution reagents: Alkyl halides, phenols, chlorinating agents, bases (e.g., sodium hydroxide, potassium carbonate).
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound will depend on its specific molecular targets and pathways. For example, if the compound is used as a drug, it may interact with specific enzymes or receptors, modulating their activity and leading to a therapeutic effect. The detailed mechanism can be elucidated through various biochemical and biophysical techniques, such as enzyme assays, receptor binding studies, and molecular modeling.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(4-{2-[2-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives, which may have different substituents or structural modifications.
Thiazolidinediones: A class of compounds with a similar core structure but different substituents, often used as antidiabetic agents.
Benzylidene derivatives: Compounds with a benzylidene moiety, which may have different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[[4-[2-(2-butan-2-ylphenoxy)ethoxy]-3-chloro-5-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClNO4S2/c1-5-15(2)17-8-6-7-9-19(17)29-10-11-30-22-18(25)12-16(13-20(22)28-4)14-21-23(27)26(3)24(31)32-21/h6-9,12-15H,5,10-11H2,1-4H3/b21-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REBRQDNIPKDRSS-STZFKDTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)C=C3C(=O)N(C(=S)S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=O)N(C(=S)S3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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